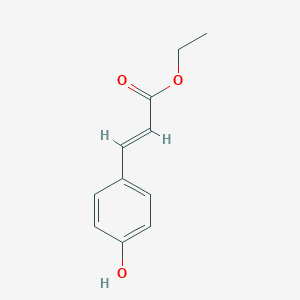
(甲苯基甲基)肼
描述
(Mesitylmethyl)hydrazine is a specialty product used for proteomics research . It has a molecular formula of C10H16N2 and a molecular weight of 164.25 .
Synthesis Analysis
Hydrazine derivatives can be synthesized by combining suitable aldehydes with hydrazides . The reaction of hydrazine with a carbonyl forms a hydrazone, a process similar to imine formation .Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be confirmed by spectral methods . In the IR spectra, three characteristic bands are observed, indicating the presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group .Chemical Reactions Analysis
Hydrazine-based fuels, including hydrazine and its derivatives, are strong reducing agents that remain in a liquid state at room temperature . They are used in rocket propulsion systems due to their desirable characteristics such as high energy density, stability, reliable ignition, high thrust–weight ratio, reactivity, efficiency, specific impulse, and storage stability at room temperature .Physical And Chemical Properties Analysis
Hydrazine and its derivatives are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire .科学研究应用
Biomedical Applications
Scientific Field
Biomedical Science
Application Summary
(Mesitylmethyl)hydrazine derivatives, particularly hydrazones, are utilized in drug delivery systems for site-specific drug release. This is especially relevant in targeting tumor tissues or areas prone to thrombosis .
Methods of Application
Hydrazones are synthesized using (Mesitylmethyl)hydrazine and are designed to respond to the pH environment or are synthesized with specific functional groups for programmed drug release. The synthesis involves heat and chemical catalysts to form the hydrazone bond .
Results and Outcomes
The use of hydrazones has shown to increase the bioavailability of drugs at diseased sites, minimizing off-site toxic effects. The versatility of the hydrazone bond allows for tunability in drug release kinetics, which is crucial for anti-inflammatory, anticancer, and antiviral applications .
Chemistry and Biological Activities
Scientific Field
Chemistry
Application Summary
Hydrazones, formed from (Mesitylmethyl)hydrazine, have shown unique biological actions and excellent coordination ability, making them significant in pharmaceutical research for cancer treatment .
Methods of Application
Chemical reactions modify hydrazones by including different substituent groups, which can target cell death pathways like apoptosis and autophagy .
Results and Outcomes
The compounds have been found to have a biological action that can induce programmed cell death in cancer cells, offering a new avenue for cancer therapeutics .
Materials Science
Scientific Field
Materials Science
Application Summary
(Mesitylmethyl)hydrazine is used in the synthesis of hydrazide-hydrazone derivatives, which have applications in the development of new materials with potential use in various technologies .
Methods of Application
Hydrazide-hydrazone derivatives are synthesized through reactions with aldehydes or ketones, forming a carbon-nitrogen double bond crucial for material properties .
Results and Outcomes
These derivatives have been evaluated for their potential as tubulin-targeted antiproliferative agents, showing promise in the design of new materials for medical applications .
Environmental Science
Scientific Field
Environmental Science
Application Summary
Hydrazine derivatives are used in environmental sensors for the detection of pollutants, including hydrazine itself, due to its high toxicity and environmental impact .
Methods of Application
Fluorescent probes based on (Mesitylmethyl)hydrazine derivatives have been developed to detect hydrazine with high selectivity and sensitivity under mild conditions .
Results and Outcomes
These probes have shown the ability to detect hydrazine at very low concentrations, improving the monitoring and safety of environments exposed to hydrazine pollution .
Agriculture
Scientific Field
Agriculture
Application Summary
In agriculture, (Mesitylmethyl)hydrazine derivatives are explored for their role in the development of hydrogels that can provide drought resistance to crops and act as reservoirs for critical nutrients .
Methods of Application
Hydrogels containing hydrazine derivatives are used as seed coating agents or in transplantation to improve success rates and nutrient delivery .
Results and Outcomes
These hydrogels have shown to enhance growth outcomes by modifying the local micro-environment of seeds/seedlings, leading to better drought resistance and nutrient utilization .
Biochemistry
Scientific Field
Biochemistry
Application Summary
(Mesitylmethyl)hydrazine is involved in the development of hydrazones for biomedical applications, such as enhancing drug delivery and targeting specific disease environments .
Methods of Application
Hydrazones are synthesized to release drugs in response to specific physiological conditions, utilizing the cleavable imine bond for controlled drug release .
Results and Outcomes
This approach has led to the development of drugs with higher bioavailability and specificity, reducing the potential for toxic side effects and improving treatment efficacy .
This analysis provides a detailed look into the diverse applications of (Mesitylmethyl)hydrazine across various scientific fields, highlighting its significance in research and development.
Protease Inhibition
Application Summary
Hydrazides and hydrazine derivatives have been characterized as novel inhibitors of aspartic proteases, enzymes that play a crucial role in the maturation of infectious diseases agents and cancer cell metastasis .
Methods of Application
These inhibitors are designed to bind to the active site of aspartic proteases, blocking their function. The synthesis involves creating a hydrazone linkage that mimics the transition state of the protease’s natural substrate .
Results and Outcomes
The application of these derivatives has shown potential in inhibiting the growth of pathogens and cancer cells, providing a new strategy for therapeutic intervention .
Catalysis
Application Summary
Metal complexes of hydrazones derived from (Mesitylmethyl)hydrazine have been explored for their catalytic properties, particularly in facilitating organic transformations .
Methods of Application
These metal complexes are synthesized by reacting (Mesitylmethyl)hydrazine with metal salts, forming chelates that can act as catalysts in various chemical reactions .
Results and Outcomes
The catalytic activity of these complexes has been demonstrated in a range of reactions, offering a versatile tool for synthetic chemistry and industrial applications .
Anticancer Research
Scientific Field
Medical Chemistry
Application Summary
Hydrazones show much potential for modifying drugs and have been widely applied for cancer treatments. Their tunability and chemical diversity in terms of drug conjugates allow for broad applications, including in breast cancer, glioblastoma, kidney cancer, esophageal cancer, and antiplatelet aggregation .
Methods of Application
The hydrazones are synthesized to include different substituent groups, which can target various pathways in cancer cells, leading to cell death .
Results and Outcomes
These modified drugs have shown efficacy in inducing programmed cell death in cancer cells, offering a promising avenue for cancer therapeutics .
Heterocyclic Compound Synthesis
Scientific Field
Organic Chemistry
Application Summary
(Mesitylmethyl)hydrazine is used in the synthesis of heterocyclic compounds, such as triazines and tetrazines, which are significant in the design of biologically important molecules .
Methods of Application
Synthetic routes for these heterocycles involve microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
Results and Outcomes
The synthesized heterocyclic compounds have been identified as multifunctional with applications in antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, and other medicinal areas .
Chemical Biology
Scientific Field
Chemical Biology
Application Summary
The bioorthogonal application of polyazines, including those derived from (Mesitylmethyl)hydrazine, provides a new prospect for investigations in chemical biology .
Methods of Application
These applications involve the use of triazine and tetrazine moieties in bioorthogonal reactions with various strained alkenes and alkynes .
Results and Outcomes
This approach has opened up new possibilities for the study of biological systems and the development of novel therapeutic agents .
Environmental Monitoring
Scientific Field
Environmental Chemistry
Application Summary
Hydrazine derivatives are employed in the development of sensors for environmental monitoring, particularly for the detection of hazardous substances .
Methods of Application
These sensors utilize the specific reactivity of hydrazine derivatives to detect and quantify environmental pollutants with high precision .
Results and Outcomes
The deployment of these sensors has led to improved detection capabilities, contributing to better environmental protection and public health safety .
These additional applications further illustrate the versatility and importance of (Mesitylmethyl)hydrazine in scientific research, spanning across various disciplines and contributing to advancements in health, environment, and industry.
Semiconductor Manufacturing
Scientific Field
Semiconductor Technology
Application Summary
(Mesitylmethyl)hydrazine is emerging as a valuable chemical in semiconductor manufacturing, particularly as a replacement for ammonia in low-temperature applications for the production of metal-nitride films .
Methods of Application
The compound is used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films necessary for semiconductor devices. The use of (Mesitylmethyl)hydrazine allows for lower deposition temperatures and improved compositional stability .
Results and Outcomes
The adoption of (Mesitylmethyl)hydrazine has led to the fabrication of high-quality thin electrode and barrier films, which are essential for the development of next-generation semiconductor devices .
Advanced Memory Devices
Scientific Field
Electronics
Application Summary
In the field of advanced memory, (Mesitylmethyl)hydrazine is used to grow thin nitride films that are critical for the stability and efficiency of memory devices .
Methods of Application
The compound serves as a more reactive nitrogen source compared to ammonia, enabling acceptable deposition rates at reduced temperatures, which is crucial for the integrity of memory devices .
Results and Outcomes
The use of (Mesitylmethyl)hydrazine has resulted in enhanced growth rates for InGaN films and other nitride-based materials, contributing to the efficiency and performance of advanced memory technologies .
Surface Cleaning Agent
Scientific Field
Materials Chemistry
Application Summary
(Mesitylmethyl)hydrazine functions as a surface cleaning agent in the preparation of various materials, particularly in the semiconductor industry .
Methods of Application
It acts as a reducing agent for several late transition metals, which is highly relevant for cleaning surfaces prior to material deposition in semiconductor processes .
安全和危害
未来方向
Further investigation into the reaction kinetics and mechanisms of hydrazine derivatives is necessary . Utilizing computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties, constructing detailed pyrolysis and combustion reaction mechanisms can optimize rocket engine fuel performance and address environmental concerns .
属性
IUPAC Name |
(2,4,6-trimethylphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKUBCVPHGWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577869 | |
| Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Mesitylmethyl)hydrazine | |
CAS RN |
143425-78-9 | |
| Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
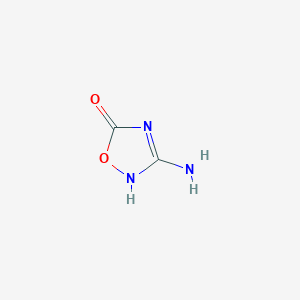
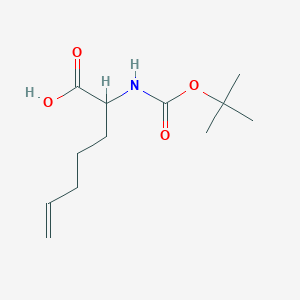
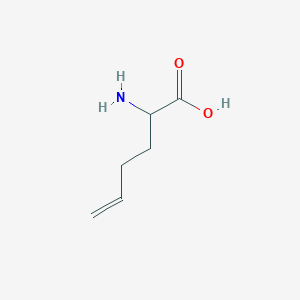
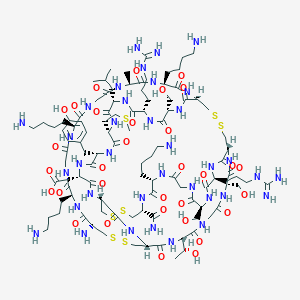
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

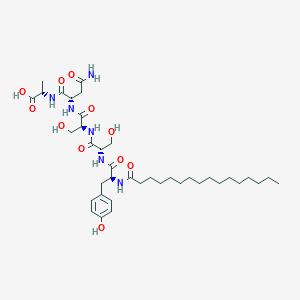
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

